

# Navigating Rezafungin Acetate Administration in Hepatically Impaired Patients: A Technical Guide

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Compound of Interest		
Compound Name:	Rezafungin acetate	
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For Immediate Release – This technical support guide is intended for researchers, scientists, and drug development professionals investigating the use of **rezafungin acetate**. This document provides a comprehensive overview of dosage adjustments for patients with hepatic impairment, based on the latest clinical trial data.

## **Frequently Asked Questions (FAQs)**

Q1: Is a dosage adjustment for **rezafungin acetate** required for patients with hepatic impairment?

A: No, a dosage adjustment of rezafungin is not necessary for patients with any degree of hepatic impairment, including mild, moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) impairment.[1][2][3][4][5]

Q2: What is the clinical evidence supporting the recommendation of no dosage adjustment?

A: A dedicated open-label, single-dose Phase I clinical trial was conducted to evaluate the pharmacokinetics and safety of rezafungin in subjects with moderate and severe hepatic impairment compared to healthy subjects.[2][6] The study found that while there was a modest reduction in rezafungin exposure in individuals with hepatic impairment, this difference was not considered clinically significant.[1][2]

Q3: How does hepatic impairment affect the pharmacokinetics of rezafungin?



A: In subjects with moderate to severe hepatic impairment, the mean exposure to rezafungin (both Cmax and AUC) was reduced by approximately 30% compared to healthy subjects.[6][7] [8] However, there was considerable overlap in the individual pharmacokinetic profiles between the groups.[1] Importantly, the half-life of rezafungin remained similar between subjects with hepatic impairment and healthy individuals, with a range of 110 to 124 hours.[1]

Q4: Were there any safety concerns for administering rezafungin to patients with hepatic impairment?

A: Rezafungin was well-tolerated in subjects with hepatic impairment.[6][7] While more adverse events were reported in subjects with hepatic impairment, this was expected given their underlying liver disease and the events were not considered to be related to rezafungin.[1] No severe or serious adverse events leading to withdrawal from the study were reported.[2][9]

## **Experimental Data Summary**

The following tables summarize the key pharmacokinetic parameters from a clinical study comparing subjects with moderate and severe hepatic impairment to matched healthy subjects after a single 400 mg intravenous infusion of rezafungin.

Table 1: Pharmacokinetic Parameters of Rezafungin in Subjects with Hepatic Impairment vs. Healthy Subjects

Parameter	Moderate Hepatic Impairment (Child-Pugh B)	Matched Healthy Subjects	Severe Hepatic Impairment (Child-Pugh C)	Matched Healthy Subjects
AUC0-∞ (Area Under the Curve)	~32% lower	Control	~32% lower	Control
Cmax (Maximum Concentration)	~12% lower	Control	~28% lower	Control
Half-life (t½)	Similar to healthy subjects	~124 hours	~121 hours	~124 hours

Data derived from non-compartmental analysis.[1][2][6]



## **Key Experimental Protocol**

The recommendation for rezafungin dosage in patients with hepatic impairment is based on a robust, open-label, single-dose Phase I clinical trial.

Study Design: An open-label, single-dose study was conducted to assess the pharmacokinetics and safety of rezafungin in subjects with moderate (Child-Pugh Class B) and severe (Child-Pugh Class C) hepatic impairment.[1][2] Each group of subjects with hepatic impairment was matched 1:1 with a group of healthy subjects based on age, sex, and body mass index (BMI). [2]

Subject Population: A total of 32 subjects were enrolled, with 8 subjects in each of the four groups: moderate hepatic impairment, their matched healthy controls, severe hepatic impairment, and their matched healthy controls.[1][2]

Dosing and Administration: Each participant received a single 400 mg dose of rezafungin administered as a one-hour intravenous infusion.[2][6]

Pharmacokinetic Sampling and Analysis: Plasma samples were collected at various time points for up to 336 hours (14 days) post-dose.[1][2] Rezafungin pharmacokinetic parameters were determined using non-compartmental analysis.[1][2]

Safety Assessment: Safety and tolerability were monitored throughout the duration of the study. [1]

## **Dosage Adjustment Workflow**

The following diagram illustrates the straightforward decision-making process for the administration of rezafungin to patients with varying degrees of liver function.



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#### Rezafungin Dosage Decision Flow for Hepatic Impairment

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